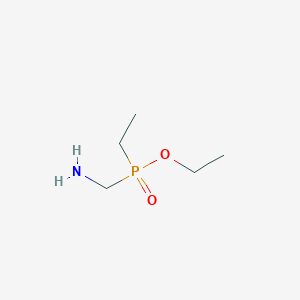
Ethyl (aminomethyl)ethylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (aminomethyl)ethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to an ethyl group and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (aminomethyl)ethylphosphinate can be synthesized through a phospha-Mannich reaction, which involves the reaction of a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid can yield aminomethyl-H-phosphinic acids in high yields . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (aminomethyl)ethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Substituted phosphinates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (aminomethyl)ethylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl (aminomethyl)ethylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition .
Vergleich Mit ähnlichen Verbindungen
Ethyl (aminomethyl)ethylphosphinate can be compared with other similar compounds, such as:
Aminomethylphosphonic acid: Similar structure but lacks the ethyl group.
Ethylphosphonic acid: Contains an ethyl group but lacks the aminomethyl group.
Aminomethylphosphinic acid: Similar structure but with different substituents.
Uniqueness
This compound is unique due to the presence of both an ethyl group and an aminomethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
89175-74-6 |
|---|---|
Molekularformel |
C5H14NO2P |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
[ethoxy(ethyl)phosphoryl]methanamine |
InChI |
InChI=1S/C5H14NO2P/c1-3-8-9(7,4-2)5-6/h3-6H2,1-2H3 |
InChI-Schlüssel |
IRFIHGJSQILGGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
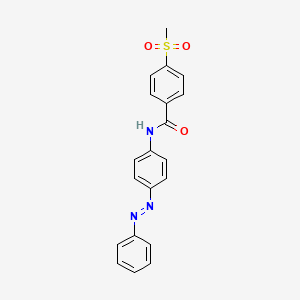
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)

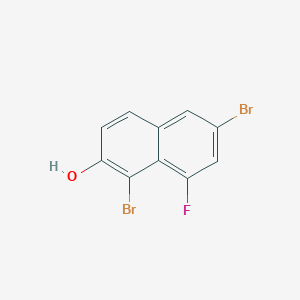
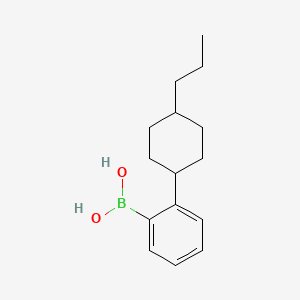

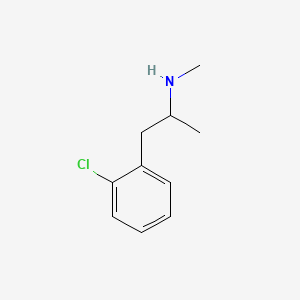
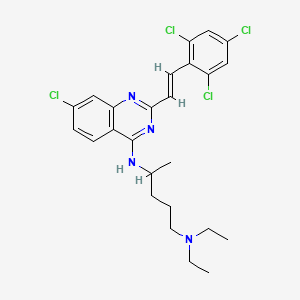
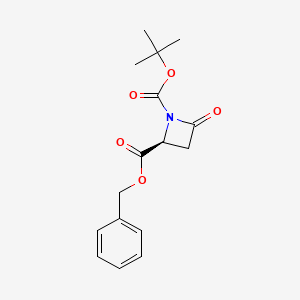
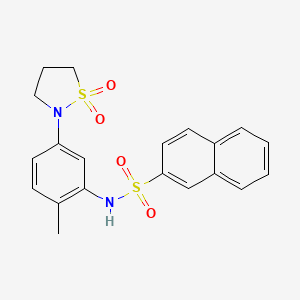
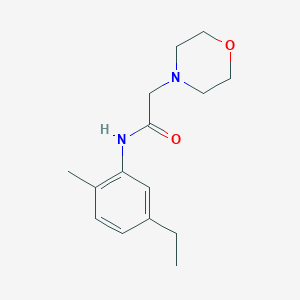
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
